(1S,2S)-2-Amino-1-mesitylpropan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3/t10-,12+/m0/s1 |
InChI Key |
GPEZBPIDADAHQT-CMPLNLGQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C)N)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C)N)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1s,2s 2 Amino 1 Mesitylpropan 1 Ol
Strategies for Stereocontrolled Synthesis of Chiral Amino Alcohols
The primary challenge in synthesizing compounds like (1S,2S)-2-Amino-1-mesitylpropan-1-ol lies in the precise control of the two adjacent stereocenters. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral amino alcohols. These can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Approaches
Diastereoselective methods aim to control the relative stereochemistry of the two stereocenters. A common precursor for such syntheses is an α-amino ketone. The reduction of the ketone functionality can then be influenced by the existing stereocenter at the α-position to favor the formation of one diastereomer over the other.
For instance, the reduction of N-protected-N-alkyl α-aminoketones often proceeds with high diastereoselectivity. The choice of reducing agent and protecting groups on the nitrogen atom can significantly influence the stereochemical outcome. For example, reduction of N-t-BOC-protected-N-alkyl α-aminoketones with bulky hydride reagents like LiEt₃BH or Li(s-Bu)₃BH typically yields syn-β-aminoalcohols with high selectivity. capes.gov.br Conversely, removal of the BOC group prior to reduction can lead to the formation of anti-β-aminoalcohols. capes.gov.br The presence of a bulky mesityl group in the precursor to this compound would likely enhance the steric bias, potentially leading to high diastereoselectivity in such reduction reactions.
| Precursor | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| N-t-BOC-α-aminoketone | LiEt₃BH | syn-amino alcohol | High |
| N-t-BOC-α-aminoketone | Li(s-Bu)₃BH | syn-amino alcohol | High |
| α-aminoketone | Varies | anti-amino alcohol | Variable |
Enantioselective Approaches
Enantioselective strategies are designed to control the absolute stereochemistry of the product, often starting from prochiral substrates. These methods are highly valuable as they can provide access to specific enantiomers.
Asymmetric hydrogenation of α-amino ketones is a powerful method for the synthesis of chiral 1,2-amino alcohols. nih.gov This approach utilizes chiral catalysts, typically based on transition metals like rhodium, ruthenium, or iridium, to deliver hydrogen to the ketone in a stereoselective manner. For example, Rh catalysts bearing electron-donating phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of unprotected amino ketones to produce various 1,2-amino alcohols in good yields and with high enantioselectivities. nih.gov
The Corey-Bakshi-Shibata (CBS) reduction is another prominent enantioselective method where a prochiral ketone is reduced to a chiral alcohol using a chiral oxazaborolidine catalyst. nih.gov This method is known for its high enantioselectivity and broad substrate scope. nih.gov The application of this method to a prochiral α-amino ketone bearing a mesityl group would be a plausible route to this compound.
| Substrate | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) |
| α-Amino Ketone | Rh-(electron-donating phosphine) | Chiral 1,2-Amino Alcohol | Good to Excellent |
| Prochiral Ketone | CBS Oxazaborolidine Catalyst | Chiral Alcohol | Up to 99% |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones, popularized by David Evans, are widely used chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. For the synthesis of 1,2-amino alcohols, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which is then alkylated. Subsequent reduction and removal of the auxiliary would yield the desired chiral amino alcohol.
Pseudoephedrine itself can serve as a chiral auxiliary. For example, a practical synthesis of chiral 1,2-amino alcohols has been reported using arylglyoxals and a pseudoephedrine auxiliary. nih.gov This reaction proceeds via a Brønsted acid-catalyzed process to form morpholinone products, which are then converted to the 1,2-amino alcohols. nih.gov This strategy could be adapted by using a mesitylglyoxal (B3049833) derivative.
| Chiral Auxiliary | Reaction Type | Product | Stereoselectivity |
| Oxazolidinone | Alkylation/Aldol | α-Substituted Carbonyl | High |
| Pseudoephedrine | Reaction with Arylglyoxal | 1,2-Amino Alcohol | High |
Asymmetric alkylation of glycine enolates is a well-established method for the synthesis of α-amino acids. This methodology can be extended to the synthesis of β-amino alcohols. By using a chiral phase-transfer catalyst, the alkylation of a glycine imine ester can proceed with high enantioselectivity. The resulting product can then be reduced to the corresponding amino alcohol.
Another approach involves the asymmetric addition of organometallic reagents to imines. The use of a chiral ligand or a chiral auxiliary on the imine can control the stereochemistry of the addition. For instance, the addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine can proceed with high diastereoselectivity. wikipedia.org
| Reaction | Chiral Control | Key Intermediate | Stereoselectivity |
| Alkylation of Glycine Imine | Chiral Phase-Transfer Catalyst | α-Alkylated Glycine Derivative | High ee |
| Grignard Addition to Imine | tert-Butanesulfinyl Auxiliary | Sulfinamide | High de |
Enzymatic and Biocatalytic Syntheses of Analogous Chiral Building Blocks
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, decarboxylases, and alcohol dehydrogenases can be used in cascade reactions to produce chiral amino alcohols from simple, achiral starting materials.
For the synthesis of norephedrine (B3415761) isomers, which are close analogs of the target compound, two-step biocatalytic cascades have been developed. nih.gov One such strategy involves the combination of a highly (R)-selective carboligase with either an (S)- or (R)-selective ω-transaminase to produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purity. nih.gov Another approach combines a transaminase with an alcohol dehydrogenase. nih.gov For example, the combination of an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase has been used to synthesize (1S,2S)-norpseudoephedrine. nih.gov These enzymatic cascades could potentially be adapted for the synthesis of this compound by using an appropriate mesityl-containing substrate.
| Enzyme Cascade | Starting Materials | Product | Stereoselectivity |
| (R)-Carboligase & (S)-ω-Transaminase | Benzaldehyde, Pyruvate | (1R,2S)-Norephedrine | >99% ee, >98% de |
| (S)-Transaminase & (S)-Alcohol Dehydrogenase | 1-Phenylpropane-1,2-dione | (1S,2S)-Norpseudoephedrine | >98% ee, >99% de |
Development of Convergent and Divergent Synthetic Pathways to this compound
The construction of the two adjacent stereocenters in this compound with the desired absolute and relative stereochemistry requires carefully designed synthetic strategies. Both convergent and divergent approaches offer distinct advantages in accessing this target molecule and its stereoisomers.
A common convergent strategy for the synthesis of related 1-aryl-2-aminopropan-1-ol structures involves the diastereoselective addition of an organometallic reagent to a chiral α-amino aldehyde. For the synthesis of this compound, this would typically involve the use of a protected (S)-alaninal derivative as a chiral building block. The addition of a mesityl Grignard reagent (mesitylmagnesium bromide) to N-protected (S)-alaninal can, in principle, lead to the formation of the desired (1S,2S)-diastereomer. The stereochemical outcome of such additions is often governed by Felkin-Anh or chelation-controlled models, where the protecting group on the nitrogen atom plays a crucial role in directing the incoming nucleophile. nih.govlibretexts.orgyoutube.comlibretexts.org For instance, the use of a bulky N-protecting group like tert-butoxycarbonyl (Boc) can favor the formation of the anti diastereomer, corresponding to the (1S,2S) configuration, through a non-chelation pathway.
Divergent synthesis offers a powerful approach to access all possible stereoisomers of a molecule from a common intermediate, which is invaluable for structure-activity relationship studies. A potential divergent route to the stereoisomers of 2-amino-1-mesitylpropan-1-ol (B13174734) could start from a prochiral α-amino ketone, such as 2-amino-1-mesitylpropan-1-one. Stereoselective reduction of the ketone functionality can provide access to both syn and anti diastereomers depending on the choice of reducing agent and reaction conditions. For example, chelation-controlled reduction using zinc borohydride (B1222165) often favors the formation of the syn isomer, while non-chelating reducing agents like sodium borohydride in the presence of cerium chloride (Luche reduction) can lead to the anti product. Subsequent resolution of the resulting racemic diastereomers or the use of chiral reducing agents would allow for the isolation of all four stereoisomers, including the desired (1S,2S)-enantiomer.
Biocatalytic methods also present a promising avenue for the stereodivergent synthesis of norephedrine analogues. unife.it A two-step biocatalytic process involving a carboligation reaction followed by a transamination step has been shown to produce (1S)-nor(pseudo)ephedrine analogues with good diastereo- and enantiomeric excesses. unife.it This approach could potentially be adapted for the synthesis of the mesityl analogue.
Optimization of Reaction Conditions for Scalable Production
The transition from laboratory-scale synthesis to scalable production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that need to be considered include the choice of solvent, reaction temperature, concentration, and catalyst loading.
In the context of the Grignard addition to a chiral α-amino aldehyde, the choice of solvent can significantly impact the diastereoselectivity and yield. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for Grignard reactions. The temperature of the addition is also critical; low temperatures (e.g., -78 °C) are often employed to enhance stereoselectivity by minimizing competing reaction pathways and preventing epimerization of the chiral aldehyde.
For diastereoselective reductions of α-amino ketones, the choice of the reducing agent and additives is paramount. The optimization table below illustrates a hypothetical optimization study for the reduction of N-Boc-2-amino-1-mesitylpropan-1-one to the desired (1S,2S)-isomer.
| Entry | Reducing Agent | Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|---|---|
| 1 | NaBH4 | None | MeOH | 0 | 85 | 60:40 |
| 2 | NaBH4 | CeCl3·7H2O | MeOH | -78 | 92 | 95:5 |
| 3 | LiBH4 | None | THF | -78 | 88 | 75:25 |
| 4 | K-Selectride® | None | THF | -78 | 95 | >98:2 |
| 5 | L-Selectride® | None | THF | -78 | 94 | 3:97 |
As indicated in the table, the use of sterically hindered reducing agents like K-Selectride® can lead to high diastereoselectivity for the anti isomer. Further optimization would involve screening different solvents, concentrations, and reaction times to maximize both yield and stereoselectivity for large-scale synthesis.
Stereochemical Fidelity and Purity Assessment in Synthetic Protocols
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the enantiomeric and diastereomeric purity of chiral compounds. nih.govsigmaaldrich.comresearchgate.netfrontiersin.org By using a chiral stationary phase (CSP), it is possible to separate all four stereoisomers of 2-amino-1-mesitylpropan-1-ol. The choice of the CSP and the mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs are often effective for the separation of amino alcohol enantiomers. researchgate.net The enantiomeric excess (ee) and diastereomeric ratio (dr) can be accurately quantified by integrating the peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for stereochemical analysis. researchgate.net While standard ¹H and ¹³C NMR can confirm the constitution of the molecule, specialized NMR techniques are required to determine the relative and absolute stereochemistry. The relative stereochemistry (syn or anti) can often be determined by analyzing the coupling constants between the protons on the two stereogenic centers. For 1,2-amino alcohols, the coupling constant ³J(H-C1-C2-H) is typically larger for the anti diastereomer compared to the syn diastereomer.
To determine the absolute configuration and enantiomeric excess, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR. researchgate.net For example, derivatization of the amino alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) produces diastereomeric esters that exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of enantiomeric purity.
The table below summarizes the typical analytical methods used for the purity assessment of this compound.
| Analytical Technique | Parameter Assessed | Typical Methodology |
|---|---|---|
| Chiral HPLC | Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) | Separation on a chiral stationary phase (e.g., polysaccharide-based) with UV detection. |
| ¹H NMR Spectroscopy | Relative Stereochemistry (syn/anti) | Analysis of coupling constants (³JHH) between C1-H and C2-H. |
| ¹H / ¹⁹F NMR with Chiral Derivatizing Agent | Enantiomeric Excess (ee) | Derivatization with Mosher's acid chloride followed by integration of diastereomeric signals. |
| Mass Spectrometry (MS) | Molecular Weight and Elemental Composition | High-resolution mass spectrometry (HRMS) to confirm the molecular formula. |
| Infrared (IR) Spectroscopy | Functional Groups | Identification of characteristic vibrational frequencies for O-H, N-H, and aromatic C-H bonds. |
By employing a combination of these synthetic and analytical methodologies, this compound can be prepared with high chemical and stereochemical purity, enabling its use in various applications.
Catalytic Applications of 1s,2s 2 Amino 1 Mesitylpropan 1 Ol in Asymmetric Reactions
(1S,2S)-2-Amino-1-mesitylpropan-1-ol as a Chiral Ligand in Transition Metal Catalysis
The potential utility of this compound as a chiral ligand in transition metal catalysis stems from its structural features, namely the presence of two stereocenters and both a hydroxyl and an amino group that can coordinate to a metal center. The bulky mesityl group (2,4,6-trimethylphenyl) would be expected to play a significant role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.
In designing a chiral ligand for transition metal catalysis, several factors are crucial. For this compound, the vicinal amino and alcohol functionalities can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The stereochemistry of the ligand is fixed, which is a prerequisite for inducing asymmetry in a catalytic reaction.
The coordination of this ligand to a transition metal would likely involve the nitrogen of the amino group and the oxygen of the hydroxyl group. The bulky mesityl group would be positioned to sterically influence the other ligands in the coordination sphere and, more importantly, the orientation of the substrate as it approaches the metal center for the reaction. This steric hindrance is a key element in achieving high enantioselectivity.
Chiral amino alcohol ligands are commonly employed in ruthenium, rhodium, and iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. A complex of this compound with one of these metals could potentially be an effective catalyst for these transformations.
Without experimental data, the substrate scope and enantioselectivity that could be achieved with a catalyst based on this compound can only be hypothesized. It is plausible that the sterically demanding mesityl group would favor substrates with significant electronic and steric differences between the two substituents at the prochiral center. Aromatic ketones and imines would likely be suitable substrates.
Hypothetical Data for Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (%) |
| [M-(this compound)] | Acetophenone | Data not available | Data not available |
The turnover number and stability of a catalyst are critical for its practical application. The chelation of the amino alcohol to the metal center would likely confer a degree of stability to the catalytic complex. However, the specific turnover numbers and the stability under various reaction conditions would need to be determined experimentally.
Transition metal complexes with chiral ligands are also utilized in asymmetric carbon-carbon bond-forming reactions.
While organocatalysis, particularly with proline and its derivatives, is prominent for direct asymmetric aldol (B89426) and Mannich reactions, metal-catalyzed versions of these reactions also exist. A chiral complex of this compound could potentially catalyze these reactions, with the ligand's stereochemistry dictating the facial selectivity of the enolate attack on the electrophile. The bulky mesityl group would be instrumental in creating a chiral pocket to control the stereochemical outcome.
Hypothetical Data for Asymmetric Aldol Reaction
| Catalyst System | Aldehyde | Ketone | Diastereomeric Ratio | Enantiomeric Excess (%) |
| [M-(this compound)] | Benzaldehyde | Acetone | Data not available | Data not available |
Asymmetric C-C Bond Forming Reactions
Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Asymmetric catalysis of this reaction using chiral ligands is of significant interest for the synthesis of enantiomerically enriched products. While direct use of this compound in Michael additions is not extensively documented in the provided search results, the broader class of chiral amino alcohols is highly effective. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
For instance, copper complexes are often employed in asymmetric Michael additions. rsc.org The chiral ligand, such as an amino alcohol derivative, complexes with the copper(II) salt, forming a chiral Lewis acid. This catalyst then activates the α,β-unsaturated substrate, facilitating the enantioselective attack of the nucleophile. The stereochemistry of the resulting product is dictated by the geometry of the catalyst-substrate complex.
Organocatalytic Michael additions are also prevalent, often utilizing bifunctional catalysts that can activate both the nucleophile and the electrophile. msu.edubuchler-gmbh.com For example, a catalyst might possess a basic amino group to deprotonate the nucleophile and a hydrogen-bond-donating moiety to activate the electrophile. msu.edu While specific examples with this compound as the catalyst are not detailed, its amino and hydroxyl groups could potentially serve these roles.
Table 1: Examples of Asymmetric Michael Additions Catalyzed by Chiral Amino Alcohol Systems
| Nucleophile | Electrophile | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Diethyl malonate | Cyclopentenone | LiAl(BINOL)₂ | High | chemrxiv.org |
| Nitroalkanes | Nitroalkenes | Chiral DMAP-thiourea hybrid | 91-95% | msu.edu |
| Aldehydes | Nitroethylene | (S)-Diphenylprolinol silyl (B83357) ether | >95% | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrene | N-alkylated C2-symmetric amino acid amide | up to 44% | mdpi.com |
Diels-Alder and Other Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand like an amino alcohol derivative, are commonly used to catalyze asymmetric Diels-Alder reactions. The chiral catalyst coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the facial selectivity of the diene's approach.
While specific data for this compound in Diels-Alder reactions is not available in the provided results, the principles of asymmetric catalysis with chiral amino alcohols are well-established. For example, in [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes, a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea has been shown to be highly effective, yielding 8-oxabicyclo[3.2.1]octane derivatives with high enantioselectivity. nih.gov This demonstrates the potential of chiral amine-based catalysts in complex cycloaddition reactions.
Grignard and Organozinc Additions
The enantioselective addition of organometallic reagents, such as Grignard and organozinc reagents, to carbonyl compounds is a cornerstone of asymmetric synthesis for the production of chiral alcohols. Chiral amino alcohols are among the most successful ligands for these transformations. rsc.orgdntb.gov.ua
In the case of organozinc additions to aldehydes, a chiral amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then acts as the catalyst, coordinating with the aldehyde and delivering the alkyl group from the organozinc reagent in a stereoselective manner. The transition state is believed to involve a six-membered ring where the aldehyde, the chiral ligand, and the zinc atoms are precisely arranged to favor the formation of one enantiomer of the product alcohol. A variety of chiral amino alcohols have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving excellent yields and high enantiomeric excesses. rsc.orgdntb.gov.uamdpi.com
The development of immobilized catalysts for these reactions is an area of active research, as it simplifies catalyst recovery and reuse. researchgate.net Chiral amino alcohol ligands have been successfully anchored to solid supports, such as polymers and magnetic nanoparticles, and have shown comparable activity and enantioselectivity to their homogeneous counterparts in organozinc additions. researchgate.netresearchgate.net
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols
| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Benzaldehyde | Optimized homogeneous amino alcohol catalyst | Nearly quantitative | 95 | rsc.org |
| Various aromatic and aliphatic aldehydes | Optimized homogeneous amino alcohol catalysts 13a and 13b | High | High | rsc.org |
| Benzaldehyde | Carbohydrate-based β-amino alcohol | 100 | 92 | mdpi.com |
Catalyst Immobilization and Heterogenization Strategies for this compound Derived Ligands
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practical utility by facilitating catalyst separation and recycling. mdpi.com This is particularly important for expensive or toxic metal catalysts and chiral ligands. Various support materials, including inorganic oxides, polymers, and magnetic nanoparticles, have been employed for catalyst immobilization. mdpi.com
Chiral amino alcohol ligands, including those structurally related to this compound, have been successfully immobilized and used in heterogeneous catalysis. researchgate.net For example, a linear β-amino alcohol ligand was anchored onto functionalized superparamagnetic core-shell magnetite-silica nanoparticles. researchgate.net The resulting nanocatalyst was effective in the asymmetric addition of dialkylzinc reagents to aldehydes and could be easily recovered using a magnet and reused multiple times without a significant loss of activity or enantioselectivity. researchgate.net
The choice of the support and the method of immobilization are crucial for maintaining the catalytic performance of the immobilized complex. The linker used to attach the ligand to the support should be stable under the reaction conditions and should not interfere with the catalytic cycle.
This compound as an Organocatalyst
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. Chiral amino alcohols are a prominent class of organocatalysts, capable of promoting a variety of transformations with high enantioselectivity. researchgate.net
Role of the Amino and Hydroxyl Functionalities in Organocatalysis
The catalytic activity of this compound as an organocatalyst stems from the cooperative action of its amino and hydroxyl groups. These functional groups can act as Brønsted acids, Brønsted bases, or hydrogen-bond donors, allowing for multiple modes of substrate activation.
In many organocatalytic reactions, the amino group acts as a Brønsted base, deprotonating the nucleophile to generate a more reactive species. youtube.com Simultaneously, the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and bringing it into close proximity to the nucleophile within a chiral environment. youtube.com This bifunctional activation is a key feature of many highly effective organocatalysts.
For example, in an aldol reaction, the amino group could deprotonate the ketone to form an enolate, while the hydroxyl group could hydrogen bond to the aldehyde, activating it for nucleophilic attack. The stereochemistry of the amino alcohol would then direct the facial selectivity of the reaction, leading to the formation of an enantioenriched aldol product. The rigid structure of many amino alcohol catalysts helps to create a well-defined transition state, which is essential for high stereocontrol. youtube.com
Stereoselective Brønsted Acid/Base Catalysis
This compound possesses both a basic amino group and an acidic hydroxyl group, qualifying it as a potential bifunctional Brønsted acid/base catalyst. In such a role, the amine could deprotonate a pronucleophile to generate a reactive nucleophile, while the hydroxyl group could activate an electrophile through hydrogen bonding, organizing the transition state to favor the formation of one stereoisomer. Chiral Brønsted bases are known to be effective in catalyzing a variety of asymmetric reactions, including Mannich and aza-Michael additions. nih.govrsc.orgrsc.org However, no studies specifically documenting the use of this compound for this purpose have been found.
Cooperative Catalysis with this compound
Cooperative catalysis involves the synergistic action of two or more different catalysts to promote a reaction that is not effectively catalyzed by either catalyst alone. nih.gov An amino alcohol like this compound could theoretically engage in cooperative catalysis, for instance, by having its amino group act as an organocatalyst (forming an enamine or iminium ion) while a separate transition metal catalyst activates the other reaction partner. chim.itscienceopen.com This dual activation strategy is a powerful tool in modern synthesis. nih.gov Nevertheless, there are no published reports detailing the use of this compound in such a cooperative catalytic system.
Utilization of this compound as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. williams.edu
Derivatization for Auxiliary Incorporation
For this compound to function as a chiral auxiliary, it would first need to be covalently attached to a substrate. This is typically achieved through its amino group. For instance, it could react with a carboxylic acid, acyl chloride, or anhydride (B1165640) to form a chiral amide. This derivatization links the chiral scaffold of the amino alcohol to the substrate, positioning it to influence subsequent reactions. While this is a standard chemical transformation, no specific protocols for the derivatization of this compound for this purpose are documented.
Diastereoselective Induction in Stoichiometric Reactions
Once attached to a substrate (e.g., as an amide), the chiral auxiliary controls the stereochemistry of reactions at a nearby prochiral center. For example, in the alkylation of an enolate derived from an amide of this compound, the bulky mesityl group would be expected to block one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This would result in the preferential formation of one diastereomer. williams.eduharvard.edu High diastereoselectivity is a key feature of effective chiral auxiliaries. nih.gov Despite this well-established principle, no studies have been published that measure the diastereomeric excess or yield for reactions controlled by a this compound auxiliary.
No data is available to generate a table for diastereoselective induction.
Auxiliary Cleavage and Recovery Methodologies
A critical step in using a chiral auxiliary is its removal from the product molecule to reveal the desired chiral compound and to recover the auxiliary for reuse. williams.edu For an amide-linked auxiliary derived from this compound, cleavage could typically be accomplished by acidic or basic hydrolysis to yield the chiral carboxylic acid and the starting amino alcohol. Other methods, such as reductive cleavage with agents like lithium aluminum hydride, could convert the amide into a chiral alcohol. researchgate.net The specific conditions required for efficient cleavage and high recovery of this compound have not been reported in the literature.
No data is available to generate a table for auxiliary cleavage methods.
Mechanistic Investigations and Computational Studies of 1s,2s 2 Amino 1 Mesitylpropan 1 Ol Mediated Reactions
Elucidation of Reaction Mechanisms in Catalytic Cycles
The elucidation of a reaction mechanism for a process catalyzed by (1S,2S)-2-amino-1-mesitylpropan-1-ol involves identifying all elementary steps that transform reactants into products. A typical catalytic cycle would be proposed and then scrutinized through experimental and computational methods.
For a reaction mediated by this amino alcohol, a plausible catalytic cycle generally includes the following stages:
Catalyst Activation/Substrate Binding: The catalyst, this compound, interacts with one of the substrates. For instance, in an aldehyde functionalization, the amino group of the catalyst could form a nucleophilic enamine or the hydroxyl group could act as a hydrogen bond donor to activate the substrate.
Stereodetermining Step: The activated substrate-catalyst complex reacts with the second substrate. The specific (1S,2S) configuration of the catalyst, along with its bulky mesityl group, creates a highly defined chiral environment that directs the approach of the second substrate, leading to the preferential formation of one enantiomer.
Product Formation and Catalyst Regeneration: Following the key bond-forming step, the intermediate proceeds through one or more steps to form the final product and regenerate the free this compound catalyst, allowing it to enter a new cycle.
Kinetic studies, isotopic labeling experiments, and the characterization of potential intermediates are experimental approaches used to validate proposed catalytic cycles.
Transition State Analysis and Origin of Enantioselectivity
The enantioselectivity of a reaction catalyzed by this compound is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A comprehensive transition state analysis is crucial to understand why one pathway is favored over the other.
Computational chemistry is the primary tool for this analysis. By modeling the reaction, researchers can locate and calculate the energies of the key transition states. For this specific catalyst, the analysis would focus on how the stereocenters at C1 and C2, the orientation of the bulky mesityl group, and the positions of the amino and hydroxyl groups collaborate to create this energy difference. The favored transition state is typically one that minimizes steric repulsion and maximizes stabilizing non-covalent interactions. The mesityl group often acts as a steric shield, blocking one face of the reactive intermediate and forcing the incoming substrate to attack from the opposite, less hindered face.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Stereocontrol
Non-covalent interactions are fundamental to the stereocontrol exerted by this compound. mdpi.comrsc.org These weak interactions collectively stabilize the favored transition state, lowering its energy and thus accelerating the reaction pathway that leads to the major enantiomer. mdpi.commdpi.com
Key non-covalent interactions involving this catalyst include:
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors. They can interact with electronegative atoms (like oxygen or nitrogen) in the substrates, holding them in a rigid orientation within the transition state. This precise positioning is critical for effective stereochemical communication.
π-Stacking: The electron-rich mesityl (2,4,6-trimethylphenyl) group can engage in π-π stacking interactions with other aromatic rings present in the substrates. This interaction can further restrict the conformational freedom of the transition state assembly, enhancing facial selectivity.
Steric Repulsion: While not an attractive force, steric hindrance from the bulky mesityl group plays a decisive role by destabilizing the transition state that would lead to the minor enantiomer.
The interplay of these forces creates a well-defined chiral pocket that effectively recognizes and orients the substrates for the highly enantioselective transformation.
Computational Chemistry Approaches
Computational chemistry provides indispensable insights into reaction mechanisms at a molecular level, which are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and is a cornerstone for studying reaction mechanisms. For reactions involving this compound, DFT calculations are employed to:
Map Potential Energy Surfaces: DFT can compute the energies of reactants, products, intermediates, and transition states along a reaction coordinate. This allows for the construction of a detailed energy profile that reveals the favorability and activation barriers of different mechanistic pathways.
Optimize Geometries: The method is used to find the lowest-energy three-dimensional structures for all species in the catalytic cycle, providing crucial information about bond lengths, angles, and the spatial arrangement of atoms in the transition state.
Analyze Electronic Properties: DFT can shed light on how the catalyst activates substrates by analyzing charge distribution and molecular orbitals.
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. nih.govmdpi.com An MD simulation of the this compound catalyst and substrates in a solvent box would:
Explore Conformational Landscapes: The catalyst and substrates are flexible molecules. MD simulations can explore their different possible conformations and identify the most stable pre-reaction complexes.
Sample Catalyst-Substrate Binding Events: Simulations can model the process of the catalyst and substrates coming together, providing insights into the initial recognition and binding steps that precede the chemical reaction.
Assess the Role of Solvent: MD explicitly includes solvent molecules, allowing for the study of how the solvent influences the stability of intermediates and transition states.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural properties of a series of compounds and their biological or chemical activity. mdpi.com A QSAR study on derivatives of this compound would involve:
Data Set Generation: A series of derivatives would be synthesized by modifying the catalyst's structure (e.g., changing the aromatic group or the substituents at the stereocenters). The catalytic performance (e.g., yield and enantioselectivity) of each derivative would be experimentally measured.
Descriptor Calculation: For each derivative, a set of molecular descriptors (numerical values that encode structural, electronic, or physicochemical properties) would be calculated.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the calculated descriptors with the observed catalytic activity.
The resulting QSAR model could then be used to predict the performance of new, unsynthesized derivatives, guiding the rational design of more effective catalysts without the need for exhaustive trial-and-error synthesis.
In Silico Screening for Novel Catalytic Applications
The exploration of novel catalytic applications for this compound and its derivatives has been significantly accelerated through the use of in silico screening methodologies. These computational techniques allow for the rapid evaluation of the potential efficacy of this chiral amino alcohol as a catalyst or ligand in a wide array of chemical transformations, conserving time and resources that would otherwise be spent on extensive empirical experimentation. By leveraging computational power, researchers can predict the outcomes of reactions, identify promising new synthetic routes, and refine catalyst design for enhanced performance and selectivity.
Computational approaches are becoming an indispensable tool for the rational design and prediction of catalyst performance. mdpi.com Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are at the forefront of these predictive efforts. mdpi.comrsc.org These methods enable the detailed study of reaction mechanisms, the prediction of activation energies, and the estimation of stereoselectivities for potential catalytic cycles. nih.gov
A primary strategy in the in silico screening for novel applications of this compound involves the creation of a virtual library of diverse substrates. This library can be computationally screened against the catalyst to identify potential reactions where it might exhibit high activity and enantioselectivity. The screening process often employs a multi-step approach, beginning with high-throughput virtual screening to quickly filter a large number of potential reactions, followed by more rigorous and computationally intensive methods for the most promising candidates.
Molecular docking simulations are frequently used in the initial stages to predict the binding modes and affinities between the chiral catalyst and various substrates. This provides insights into the potential for the catalyst to effectively orient the reactants for a desired chemical transformation. For instance, a hypothetical screening of this compound against a library of prochiral ketones could identify candidates for asymmetric reduction with high predicted binding affinities.
Following initial docking studies, DFT calculations are often employed to investigate the transition states of the proposed catalytic cycles. tandfonline.com These calculations provide crucial information about the energy barriers of the reaction pathways, which directly correlates with the reaction rate. Furthermore, by calculating the energies of the transition states leading to different stereoisomers, the enantioselectivity of the reaction can be predicted with a reasonable degree of accuracy.
The data generated from these computational screenings can be substantial. To manage and interpret this information effectively, it is often organized into comprehensive data tables. These tables can highlight the most promising novel catalytic applications for this compound and its derivatives, guiding further experimental validation.
Below are illustrative data tables representing the hypothetical outcomes of an in silico screening campaign to identify new reactions catalyzed by this compound.
Table 1: Virtual Screening of this compound for Asymmetric Aldol (B89426) Reactions
| Substrate (Aldehyde) | Substrate (Ketone) | Predicted Yield (%) | Predicted Enantiomeric Excess (ee, %) | Computational Method |
| Benzaldehyde | Acetone | 85 | 92 (R) | DFT (B3LYP/6-31G) |
| 4-Nitrobenzaldehyde | Acetone | 90 | 95 (R) | DFT (B3LYP/6-31G) |
| 2-Chlorobenzaldehyde | Cyclohexanone | 78 | 88 (R) | DFT (M06-2X/def2-TZVP) |
| Propanal | Acetophenone | 65 | 75 (S) | Molecular Docking & DFT |
Table 2: Predicted Performance in Novel Asymmetric Michael Additions
| Michael Donor | Michael Acceptor | Predicted Yield (%) | Predicted Enantiomeric Excess (ee, %) | Computational Method |
| Diethyl malonate | Chalcone | 88 | 94 (S) | DFT (B3LYP/6-31G) |
| Nitromethane | 2-Cyclohexen-1-one | 82 | 90 (R) | DFT (M06-2X/def2-TZVP) |
| Thiophenol | Methyl vinyl ketone | 75 | 85 (S) | DFT (B3LYP/6-31G) |
| Acetone | Benzylideneacetone | 70 | 80 (R) | Molecular Docking & DFT |
The development of machine learning algorithms and artificial intelligence is further enhancing the capabilities of in silico screening. researchgate.net By training models on existing experimental and computational data, it is possible to develop predictive models that can rapidly screen vast chemical spaces for new reactions with a high degree of accuracy. rsc.orgosti.gov These data-driven approaches hold the potential to uncover non-obvious catalytic applications for this compound, expanding its utility in synthetic organic chemistry.
Analytical and Characterization Methodologies in Research on 1s,2s 2 Amino 1 Mesitylpropan 1 Ol
Chromatographic Techniques for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic methods are essential for separating and quantifying the stereoisomers of chiral compounds. For a molecule like (1S,2S)-2-Amino-1-mesitylpropan-1-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) would be the methods of choice.
Chiral HPLC: This technique would involve using a column packed with a chiral stationary phase that can differentially interact with the enantiomers and diastereomers of the amino alcohol, leading to different retention times.
Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino alcohols.
Mobile Phases: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The exact ratio would be optimized to achieve baseline separation.
Detection: A UV detector would be suitable for detection, given the presence of the mesityl chromophore.
Gas Chromatography (GC): For GC analysis, the amino alcohol would typically require derivatization to increase its volatility and thermal stability.
Derivatization: The amino and hydroxyl groups would be converted to less polar functional groups, for example, by acylation (e.g., with trifluoroacetic anhydride) to form volatile esters and amides.
Columns: A capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, would be used to separate the derivatized enantiomers.
No specific published chromatograms or validated methods for determining the enantiomeric or diastereomeric excess of this compound could be located.
Spectroscopic Methods for Structure Elucidation and Configuration Assignment (e.g., NMR, IR, CD, ORD)
Spectroscopic techniques are indispensable for confirming the chemical structure and assigning the stereochemical configuration of a molecule.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the molecular structure by showing the connectivity of atoms. For stereochemical assignment, chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) could be employed to distinguish between enantiomers in the NMR spectrum. Specific chemical shifts and coupling constants for this compound are not available in published literature.
Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol, N-H stretching for the amine, and peaks corresponding to the aromatic C-H and C=C bonds of the mesityl group.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra (Cotton effects) are unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretically calculated spectra or spectra of similar compounds with known configurations. No experimental CD or ORD data for this compound has been found.
X-ray Crystallography for Absolute Configuration Determination of this compound and its Complexes
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute configuration. The technique requires a suitable single crystal of the compound or a crystalline derivative. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. For chiral molecules, anomalous dispersion techniques can be used to unambiguously determine the absolute stereochemistry (R/S configuration) at each chiral center.
A search of crystallographic databases did not yield any entries for the crystal structure of this compound or any of its complexes.
Spectrometric Techniques for Purity and Molecular Weight Determination (e.g., Mass Spectrometry)
Mass spectrometry (MS) is a primary tool for determining the molecular weight of a compound and assessing its purity.
Molecular Weight: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₁₂H₁₉NO).
Fragmentation: The fragmentation pattern observed in the mass spectrum provides structural information that can serve as a fingerprint for the compound. Expected fragmentation might include the loss of water, or cleavage adjacent to the amino or hydroxyl groups.
Purity: MS, particularly when coupled with a chromatographic technique like HPLC-MS or GC-MS, is a powerful method for identifying and quantifying impurities.
Specific mass spectral data for this compound is not available in the referenced literature.
Q & A
Q. What are the established synthetic routes for (1S,2S)-2-Amino-1-mesitylpropan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via stereoselective reduction or asymmetric catalytic methods. For example, enantiomerically pure amino alcohols can be prepared by reducing ketone precursors using chiral catalysts like Ru-BINAP complexes . Optimization involves adjusting reaction parameters:
- Temperature : Lower temperatures (0–5°C) improve enantiomeric excess (ee) but may prolong reaction times.
- Catalyst loading : 2–5 mol% catalyst balances cost and efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance stereochemical control .
Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. Key signals include δ 1.2–1.5 ppm (CH₃ groups) and δ 3.5–4.0 ppm (alcohol and amine protons) .
- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10) verifies enantiomeric purity (>99% ee) .
- GC-MS : Monitors volatile byproducts and quantifies purity (>98% by area normalization) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to skin corrosion risks (GHS Category 1B). Work in a fume hood to avoid inhalation .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Use amber glass vials to limit light exposure .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate enantiomeric purity in pharmacological studies?
- Methodological Answer : Stereochemistry dictates binding affinity to biological targets (e.g., enzymes, receptors). For validation:
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions .
- Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric composition .
Pharmacological assays (e.g., enzyme inhibition) should compare (1S,2S) and (1R,2R) enantiomers to isolate stereospecific effects .
Q. What computational models predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict enantioselectivity. B3LYP/6-31G(d) level optimizes geometry and Gibbs free energy barriers .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. toluene) .
Experimental validation via kinetic isotope effects (KIEs) refines computational predictions .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) be applied to study the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Synthesis of labeled analogs : Introduce ¹⁵N at the amine group via reductive amination with ¹⁵NH₄Cl .
- Tracing metabolism : Use LC-MS/MS to detect labeled metabolites in cell lysates. Monitor isotopic patterns (e.g., ¹⁵N shift in MS/MS fragmentation) .
Contradictions and Limitations in Current Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
